

Solubility of 2-Bromo-p-terphenyl in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-p-terphenyl

Cat. No.: B1275495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Bromo-p-terphenyl**, a crucial parameter for its application in organic synthesis, materials science, and pharmaceutical research. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining solubility, presenting known physical properties, and offering a framework for solubility analysis.

Introduction to 2-Bromo-p-terphenyl

2-Bromo-p-terphenyl (CAS No. 3282-24-4) is an aromatic compound with the molecular formula C₁₈H₁₃Br.^[1]^[2] Its structure, consisting of a terphenyl backbone with a bromine substituent, influences its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is essential for designing reaction conditions, developing purification methods, and formulating products.

Known Solubility and Physical Properties

Currently, detailed quantitative solubility data for **2-Bromo-p-terphenyl** across a wide range of organic solvents is not extensively documented in scientific literature. However, qualitative information indicates that it is soluble in toluene.^[2]^[3]

To facilitate experimental work, the known physical properties of **2-Bromo-p-terphenyl** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₃ Br	[1][2]
Molecular Weight	309.2 g/mol	[2][3]
Appearance	White to light yellow powder/crystal	[2][3]
Melting Point	85.0 to 89.0 °C	[2][3]
Boiling Point	418.1 ± 14.0 °C at 760 Torr	[2][3]
Density (Predicted)	1.309 ± 0.06 g/cm ³	[2][3]

Experimental Protocol for Solubility Determination

The following section outlines a standard experimental methodology for determining the solubility of a solid compound like **2-Bromo-p-terphenyl** in various organic solvents. The static equilibrium method followed by quantitative analysis is a common and reliable approach.

Materials and Equipment

- Solute: High-purity **2-Bromo-p-terphenyl**
- Solvents: A range of analytical grade organic solvents (e.g., toluene, acetone, ethanol, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
- Apparatus:
 - Analytical balance (± 0.0001 g)
 - Thermostatic water bath or heating mantle with temperature control
 - Vials or flasks with airtight seals
 - Magnetic stirrer and stir bars

- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure

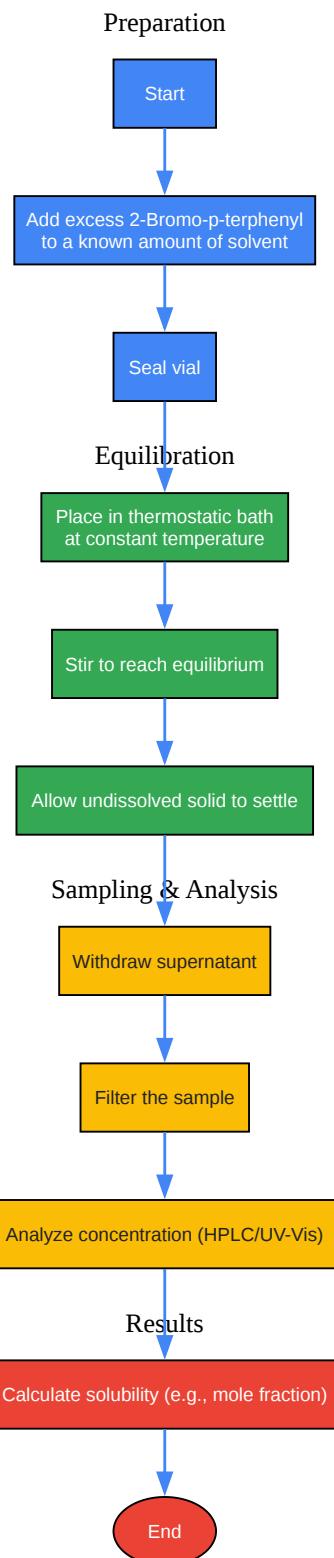
- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Bromo-p-terphenyl** to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
 - Place the vials in a thermostatic bath set to the desired temperature.
 - Stir the mixtures vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) at the constant experimental temperature.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, avoiding any solid particles.
 - Immediately filter the collected supernatant using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.
 - Record the exact mass of the collected filtrate.
- Quantitative Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

- Analyze the concentration of **2-Bromo-p-terphenyl** in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared beforehand using standard solutions of known concentrations.
- Calculation of Solubility:

- The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction. The mole fraction solubility (x) can be calculated using the following equation:

$$x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$

where:


- m_1 and M_1 are the mass and molar mass of **2-Bromo-p-terphenyl**, respectively.
- m_2 and M_2 are the mass and molar mass of the solvent, respectively.

Data Correlation

The experimental solubility data at different temperatures can be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation.^[4] These models are useful for predicting solubility at other temperatures and for calculating thermodynamic parameters of dissolution.^[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2-Bromo-p-terphenyl**.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for **2-Bromo-p-terphenyl** is not readily available, this guide provides a robust experimental framework for its determination. By following the outlined protocol, researchers can generate reliable solubility data in various organic solvents, which is essential for the effective use of this compound in research and development. The provided workflow and data correlation models offer a comprehensive approach to understanding and utilizing the solubility characteristics of **2-Bromo-p-terphenyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-p-terphenyl, CasNo.3282-24-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. 2"-Bromo-[1,1';4',1"]terphenyl | 3282-24-4 [chemicalbook.com]
- 3. 3282-24-4 CAS MSDS (2"-Bromo-[1,1';4',1"]terphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 2-Bromo-p-terphenyl in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275495#solubility-of-2-bromo-p-terphenyl-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com